molecular formula C10H12O3 B12514953 9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- CAS No. 693288-19-6

9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)-

Katalognummer: B12514953
CAS-Nummer: 693288-19-6
Molekulargewicht: 180.20 g/mol
InChI-Schlüssel: HCTNZAAVSRVKLJ-ZJUUUORDSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- is an organic compound with the molecular formula C10H12O3. This compound is characterized by its unique structure, which includes a decene backbone with two triple bonds (diyne) and three hydroxyl groups (triol). The (3R,8R) notation indicates the specific stereochemistry of the molecule, which is important for its biological activity and chemical properties .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- typically involves multiple steps, starting from simpler organic moleculesThe stereochemistry is controlled using chiral catalysts or starting materials .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product. The specific conditions, such as temperature, pressure, and choice of solvents, are optimized to maximize efficiency and minimize costs .

Analyse Chemischer Reaktionen

Types of Reactions

9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl groups can yield aldehydes or ketones, while reduction of the triple bonds can produce alkenes or alkanes .

Wissenschaftliche Forschungsanwendungen

9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- involves its interaction with specific molecular targets and pathways. The hydroxyl groups can form hydrogen bonds with biological molecules, while the diyne structure can interact with enzymes and receptors. These interactions can modulate various biological processes, leading to the observed effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

9-Decene-4,6-diyne-1,3,8-triol, (3R,8R)- is unique due to its specific stereochemistry and the presence of three hydroxyl groups, which confer distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

693288-19-6

Molekularformel

C10H12O3

Molekulargewicht

180.20 g/mol

IUPAC-Name

(3R,8R)-dec-9-en-4,6-diyne-1,3,8-triol

InChI

InChI=1S/C10H12O3/c1-2-9(12)5-3-4-6-10(13)7-8-11/h2,9-13H,1,7-8H2/t9-,10+/m1/s1

InChI-Schlüssel

HCTNZAAVSRVKLJ-ZJUUUORDSA-N

Isomerische SMILES

C=C[C@H](C#CC#C[C@@H](CCO)O)O

Kanonische SMILES

C=CC(C#CC#CC(CCO)O)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.